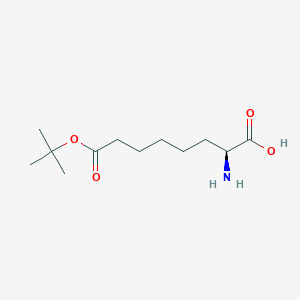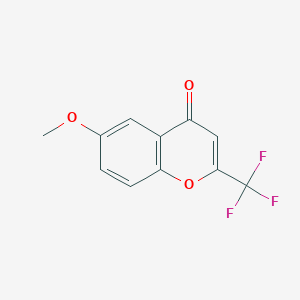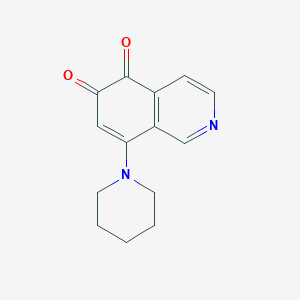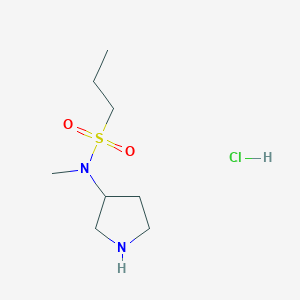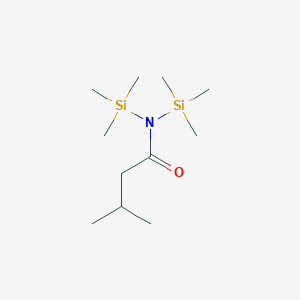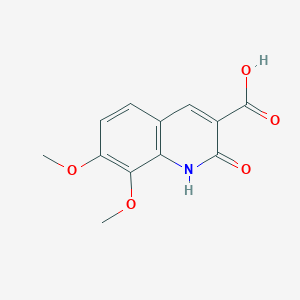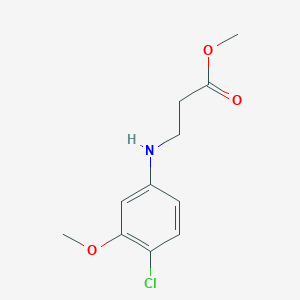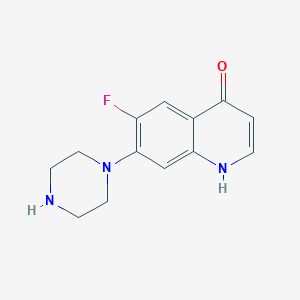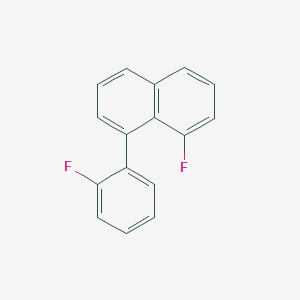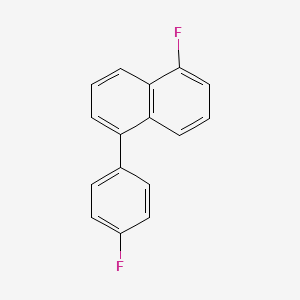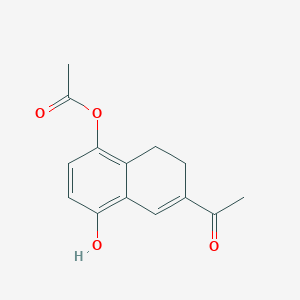
3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one is a synthetic organic compound that belongs to the class of azepanones Azepanones are seven-membered lactams, which are cyclic amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one typically involves the following steps:
Formation of the Azepanone Ring: The azepanone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a linear amide.
Introduction of the Pentynyl Group: The pentynyl group can be introduced through a nucleophilic substitution reaction using a pentynyl halide or a similar reagent.
Addition of the Trimethylsilyl Group: The trimethylsilyl group can be added using a silylation reagent, such as trimethylsilyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pentynyl or trimethylsilyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alkenes or alkanes.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pent-3-yn-1-yl)azepan-2-one: Lacks the trimethylsilyl group, which may affect its stability and reactivity.
1-(Trimethylsilyl)azepan-2-one: Lacks the pentynyl group, which may influence its biological activity and chemical properties.
3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)piperidin-2-one: A similar compound with a six-membered lactam ring instead of a seven-membered azepanone ring.
Uniqueness
3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one is unique due to the presence of both the pentynyl and trimethylsilyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets.
Propriétés
Numéro CAS |
124943-62-0 |
|---|---|
Formule moléculaire |
C14H25NOSi |
Poids moléculaire |
251.44 g/mol |
Nom IUPAC |
3-pent-3-ynyl-1-trimethylsilylazepan-2-one |
InChI |
InChI=1S/C14H25NOSi/c1-5-6-7-10-13-11-8-9-12-15(14(13)16)17(2,3)4/h13H,7-12H2,1-4H3 |
Clé InChI |
RIOSCZQEZSFQQF-UHFFFAOYSA-N |
SMILES canonique |
CC#CCCC1CCCCN(C1=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B11867438.png)
